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Compound of Interest

Compound Name: 4-(2-Chlorophenoxy)phenol

Cat. No.: B8725787

Executive Summary & Physicochemical Profile[1]

4-(2-Chlorophenoxy)phenol (CAS: 29112-24-1) represents a specific structural congener
within the diphenyl ether class. Unlike its polychlorinated analogs (e.g., Triclosan), this
molecule features a simplified substitution pattern that makes it an ideal model system for
studying ether linkage stability, metabolic degradation, and the photochemical kinetics of
"predioxin” scaffolds.

For the drug development professional, this compound serves as a critical intermediate. Its
specific geometry—defined by the ortho-chlorine on the phenoxy ring—introduces steric torsion
that influences binding affinity in protein-ligand interactions and reactivity in electrophilic
aromatic substitutions.

Core Physicochemical Data
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Property Value Technical Context

Defines the ether linkage at
IUPAC Name 4-(2-Chlorophenoxy)phenol -
the para position of the phenol.

Carbon (65.32%), Hydrogen
Molecular Formula (4.11%), Chlorine (16.07%),
Oxygen (14.50%).

Monoisotopic mass: 220.029

Molecular Weight 220.65 g/mol
g/mol .
Highly lipophilic; indicates high
LogP (Predicted) 35-4.2 gny fipop - 9
membrane permeability.
Comparable to phenol; the
pKa (Acidic) ~9.87 ether linkage is electronically
neutral relative to the hydroxyl.
H-Bond Donors 1 Phenolic -OH group.
Phenolic oxygen and Ether
H-Bond Acceptors 2

oxygen.

Synthetic Methodologies: The "Protected-Ullmann"
Strategy

Direct coupling of hydroguinone and 1-bromo-2-chlorobenzene often leads to polymerization or
bis-arylation (formation of bis-ether). To ensure high fidelity and yield, a Senior Application
Scientist would employ a protection-deprotection strategy.

The most robust protocol involves the Ullmann-type coupling of 4-iodoanisole with 2-
chlorophenol, followed by demethylation. This avoids the ambiguity of the dual-hydroxyl
functionality in hydroquinone.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle using a Copper(l) catalyst assisted by a
bidentate ligand (e.g., Picolinic acid), which lowers the activation energy for the oxidative
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addition step.

Process Logic

Why Cul/Ligand?
Standard Cu requires 200°C;
Ligands allow 90-110°C.

Why Protection?
Prevents polymerization of Hydroquinone.

Reagents:
2-Chlorophenol
+

Ullmann Coupling
4-lodoanisole 110°C, DMSO, 24h)

Reagent:
BBr3 (Boron Tribromide)
-78°C to RT

Demethylation Hydrolysis Final Product:

4-(2-Chlorophenoxy)phenol

Intermediate:
4-(2-Chlorophenoxy)anisole

Cala\ys\f -
Catalytic Complex:  \ ~______-—-==""777"
Cul (10 mol%) -
Picolinic Acid (20 mol%)
Cs2CO3 (Base)

Click to download full resolution via product page

Figure 1: Step-wise synthetic workflow utilizing the Ullmann condensation followed by Lewis
acid-mediated deprotection.

Detailed Experimental Protocol
Step 1: Copper-Catalyzed Coupling

o System Prep: Flame-dry a Schlenk tube and backfill with Argon. Oxygen is the enemy of
Cu(l) catalysis.

e Loading: Charge with Cul (190 mg, 1.0 mmol), Picolinic acid (246 mg, 2.0 mmol), and

(6.5 g, 20 mmol).
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Substrate Addition: Add 4-iodoanisole (2.34 g, 10 mmol) and 2-chlorophenol (1.54 g, 12
mmol).

Solvent: Add anhydrous DMSO (20 mL).

Reaction: Heat to 110°C for 24 hours. Note: Monitor by TLC (Hexane/EtOAc 9:1). The iodide
is the limiting reagent.

Workup: Dilute with water, extract with ethyl acetate. Wash organics with brine to remove
DMSO. Dry over

Step 2: Demethylation (

Method)

Setup: Dissolve the intermediate (4-(2-chlorophenoxy)anisole) in anhydrous

at -78°C (dry ice/acetone bath).

Addition: Dropwise add

(1.0 M in DCM, 2 equivalents).

Warming: Allow to warm to Room Temperature (RT) overnight.
Quench:Caution: Pour slowly into ice water. This hydrolyzes the borate ester.
Isolation: Extract with DCM, wash with

, dry, and concentrate. Recrystallize from Hexane/Chloroform.

Analytical Validation: The Self-Validating System

In a high-integrity research environment, identity must be confirmed via orthogonal methods.

Mass Spectrometry (MS) Signature

The presence of a single chlorine atom provides a definitive isotopic fingerprint.
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e Molecular lon (
): 220.0 m/z.
 |sotope Peak (

): 222.0 m/z.

e Ratio: The intensity of M to M+2 must be approximately 3:1. Any deviation suggests
contamination (e.g., dechlorination or dichlorination).

Nuclear Magnetic Resonance (NMR) Logic
The structure contains two distinct aromatic systems.

e Ring A (Phenol side): AA'BB' system (approximate). Look for two doublets (or multiplets)
integrating to 2H each around 6.8—7.0 ppm.

e Ring B (Chlorophenoxy side): ABCD system. The chlorine at the ortho position deshields the
adjacent proton (

), shifting it downfield compared to the others.

o Diagnostic Shift: The phenolic -OH proton is broad and exchangeable (
shake), typically appearing at 5.0-9.0 ppm depending on solvent (
vs DMSO-

).
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Crude Product

HPLC-UV (254 nm)
Check Purity >98%

If Pure

LC-MS (ESI)

Verify m/z 219 (M-H)
Isotope Ratio 3:1

If Mass Correct

1H NMR (DMSO-d6)
Confirm 2-Ring System

If Structure Confirmed

Validated Compound

Click to download full resolution via product page

Figure 2: Orthogonal analytical workflow ensuring structural integrity.

Safety & Environmental Fate: The Dioxin
Connection[3]

Researchers must handle this compound with awareness of its photochemical potential.

The "Predioxin” Hazard: Diphenyl ethers with ortho-chlorine substituents are precursors to
dibenzo-p-dioxins via photocyclization.

e Mechanism: Under UV irradiation, the C-Cl bond can undergo homolytic cleavage. The
resulting radical can attack the adjacent ring (intramolecular radical substitution), closing the
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middle ring to form a dioxin derivative.

o Handling Implication: Store 4-(2-Chlorophenoxy)phenol in amber vials away from direct
sunlight to prevent slow conversion to chlorinated dibenzo-p-dioxins (CDDSs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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